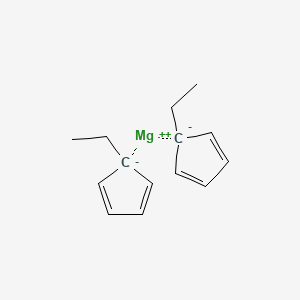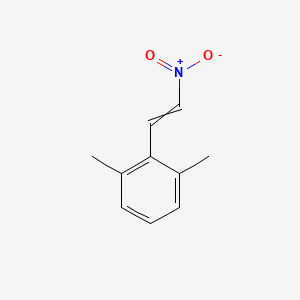
Sulfanylformonitrile; tetraethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanylformonitrile; tetraethylazanium is a compound that combines the properties of sulfanylformonitrile and tetraethylazanium Sulfanylformonitrile is a sulfur-containing organic compound, while tetraethylazanium is a quaternary ammonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfanylformonitrile; tetraethylazanium involves the reaction of sulfanylformonitrile with tetraethylammonium salts. The reaction typically occurs under controlled conditions, with the temperature and pH carefully monitored to ensure the desired product is obtained. The reaction may involve the use of solvents such as acetonitrile to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reactants, temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sulfanylformonitrile; tetraethylazanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives. These products have various applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
Sulfanylformonitrile; tetraethylazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of sulfanylformonitrile; tetraethylazanium involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sulfanylformonitrile; tetraethylazanium include:
Tetraethylammonium: A quaternary ammonium cation used in research to prepare lipophilic salts of inorganic anions.
Tetrabutylammonium: Another quaternary ammonium cation with similar properties but different alkyl groups.
Tetramethylammonium: A smaller quaternary ammonium cation with different chemical properties.
Uniqueness
This compound is unique due to its combination of sulfur-containing and quaternary ammonium components. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H21N2S+ |
|---|---|
Molecular Weight |
189.34 g/mol |
IUPAC Name |
tetraethylazanium;thiocyanic acid |
InChI |
InChI=1S/C8H20N.CHNS/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;3H/q+1; |
InChI Key |
SCSJEBFMSZHPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)


![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)


carbonyl}carbamate](/img/structure/B11726228.png)


![1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine](/img/structure/B11726248.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)
